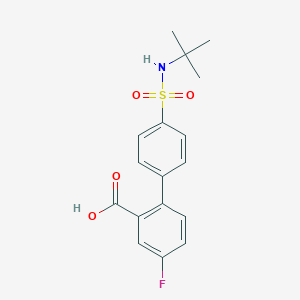
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid (2-4T-BSFBA) is an organic compound with the molecular formula C13H15FO3S. It is a white, odourless, crystalline solid that is soluble in organic solvents. 2-4T-BSFBA is used in scientific research applications and has many advantages and limitations for laboratory experiments.
Mecanismo De Acción
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing a reaction. The binding of 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% to the enzyme causes a conformational change in the enzyme and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has many biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in metabolic pathways and cellular processes. It can also affect the function of proteins, which can lead to changes in the structure and activity of proteins. Additionally, it can affect the activity of hormones, which can lead to changes in the body’s response to stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has many advantages and limitations for laboratory experiments. One of the advantages is that it is a relatively inexpensive compound. Additionally, it is easy to synthesize and can be stored for long periods of time. However, it is not very soluble in water, which can make it difficult to use in experiments. Additionally, it can be toxic and should be handled with care.
Direcciones Futuras
There are many potential future directions for 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%. One potential direction is to explore the effects of 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% on different proteins and enzymes. Additionally, it could be used to study the effects of drugs on the human body. It could also be used to study the structure and function of proteins and to study enzyme inhibition. Additionally, it could be used to develop new drugs and to study drug-drug interactions. Finally, it could be used to study the effects of 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% on different diseases, such as cancer and Alzheimer’s disease.
Métodos De Síntesis
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is synthesized through a nucleophilic substitution reaction. The reaction involves the replacement of a halide group (F) with an amide group (NH2) in a benzene ring. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction product is 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%. The reaction is a two-step process and requires a few hours to complete.
Aplicaciones Científicas De Investigación
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is used in scientific research applications. It is used to study the structure and function of proteins, to study enzyme inhibition, and to study the effects of drugs on the human body. It is also used in drug discovery and development.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-9-6-12(18)10-15(14)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSFRQDKEYHPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














